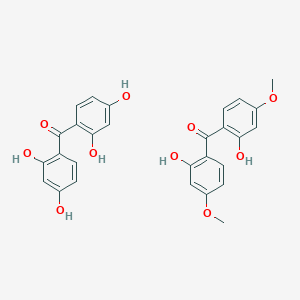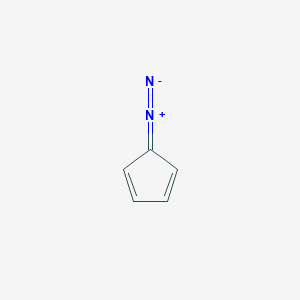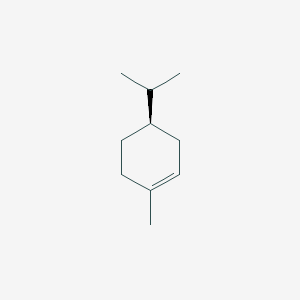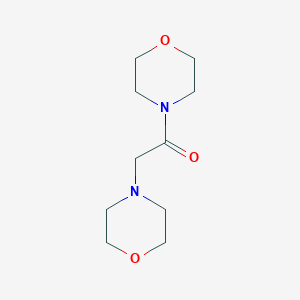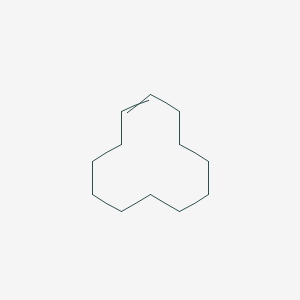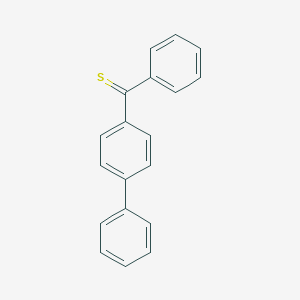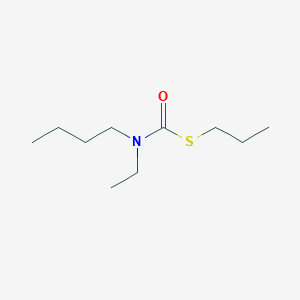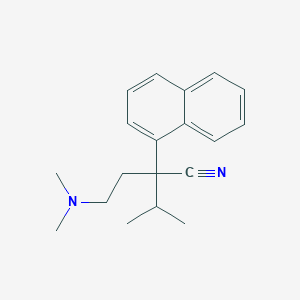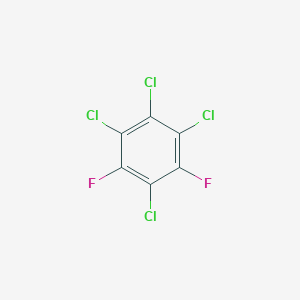
1,2,3,5-Tetrachloro-4,6-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrachloro-4,6-difluorobenzene (TCDFB) is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is sparingly soluble in water but soluble in organic solvents. TCDFB is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrachloro-4,6-difluorobenzene is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. This compound has been shown to disrupt the function of ion channels and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on living organisms. Exposure to this compound has been linked to liver damage, immune system dysfunction, and developmental abnormalities in animals. In humans, this compound exposure has been associated with an increased risk of cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,5-Tetrachloro-4,6-difluorobenzene has several advantages as a research tool, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are numerous potential future directions for research involving 1,2,3,5-Tetrachloro-4,6-difluorobenzene. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of focus is the investigation of this compound's potential as a catalyst for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on living organisms.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrachloro-4,6-difluorobenzene has been extensively studied for its potential applications in various fields of science. It is used as a precursor for the synthesis of other halogenated aromatic compounds, and it has been found to exhibit interesting properties as a catalyst in organic reactions. This compound has also been investigated for its potential use as a flame retardant and as a material for the fabrication of electronic devices.
Propiedades
| 1198-56-7 | |
Fórmula molecular |
C6Cl4F2 |
Peso molecular |
251.9 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4,6-difluorobenzene |
InChI |
InChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9 |
Clave InChI |
PVGPCHMQECZTIK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

